REACTION_CXSMILES
|
[CH:1]1([S:4]([NH:7][CH:8]2[CH2:12][CH:11](C(O)=O)[CH:10]([CH3:16])[CH2:9]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.C1C=CC(P([N:31]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C[C:35]([OH:38])(C)C>>[N:31]([CH:11]1[CH:10]([CH3:16])[CH2:9][CH:8]([NH:7][S:4]([CH:1]2[CH2:2][CH2:3]2)(=[O:5])=[O:6])[CH2:12]1)=[C:35]=[O:38]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)NC1CC(C(C1)C(=O)O)C
|
Name
|
|
Quantity
|
3.58 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
TEA
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
concd under reduced pressure to afford a crude residue
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-10% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1CC(CC1C)NS(=O)(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |